1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-

Physicochemical Properties Drug-Likeness Permeability Prediction

Sourcing a 7-azaindole building block with orthogonal synthetic handles for kinase inhibitor programs often means compromising on purity or functional group compatibility. 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-methanol (CAS 1186502-49-7) resolves this with a unique 5-NH₂/2-CH₂OH substitution pattern that provides a native alcohol handle for direct derivatization-eliminating protecting-group steps. Key advantages: (i) NLT 98% ISO-certified purity reduces impurity carry-through risk in multi-step API synthesis; (ii) the 2-hydroxymethyl group enables one-step oxidation to the aldehyde, streamlining routes to multi-kinase inhibitors targeting Abl/Src/FGFR; (iii) fragment-like properties (MW 163.18, PSA 74.93 Ų, LogP 1.22) make it ideal for FBDD screening campaigns. Supplied with full QA documentation suitable for regulatory filings.

Molecular Formula C8H9N3O
Molecular Weight 163.18 g/mol
Cat. No. B14162119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-
Molecular FormulaC8H9N3O
Molecular Weight163.18 g/mol
Structural Identifiers
SMILESC1=C2C=C(NC2=NC=C1N)CO
InChIInChI=1S/C8H9N3O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4,9H2,(H,10,11)
InChIKeyKVJMKNKAFUMSBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Amino-1H-pyrrolo[2,3-b]pyridine-2-methanol – A Dual-Functional 7-Azaindole Building Block for Targeted Kinase Inhibitor Synthesis


5-Amino-1H-pyrrolo[2,3-b]pyridine-2-methanol (CAS 1186502-49-7) is a heterocyclic compound belonging to the 7-azaindole family, characterized by a fused pyrrolo[2,3-b]pyridine core bearing a primary amino group at the 5-position and a hydroxymethyl substituent at the 2-position, with the molecular formula C₈H₉N₃O and a molecular weight of 163.18 g·mol⁻¹ . The 7-azaindole scaffold is among the most extensively exploited privileged structures in kinase inhibitor drug discovery, serving as a validated ATP-mimetic hinge-binding motif across diverse kinase targets including ALK, CHK1/CHK2, Cdc7, PIM, SGK1, AAK1, and FGFR families [1]. The specific 2-hydroxymethyl-5-amino substitution pattern of this compound confers a distinct combination of hydrogen-bond donor/acceptor capacity (calculated PSA 74.93 Ų, LogP 1.22) and orthogonal synthetic handles that differentiate it from other 7-azaindole building blocks in both physicochemical properties and downstream derivatization potential .

Why 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-methanol Cannot Be Replaced by Generic 7-Azaindole Analogs in Kinase-Targeted Synthesis


Substituting 5-amino-1H-pyrrolo[2,3-b]pyridine-2-methanol with a generic 7-azaindole congener (e.g., unsubstituted 7-azaindole, 5-amino-7-azaindole, or the corresponding 2-carboxylic acid methyl ester) introduces critical deviations in at least three parameters that directly impact downstream synthetic utility and target engagement: (i) the 2-hydroxymethyl group provides a chemically orthogonal handle (alcohol reactivity) distinct from the ester, carboxylic acid, or halogen substituents found on closest commercial analogs, enabling divergent synthetic routes; (ii) the topological polar surface area (PSA) of 74.93 Ų is approximately 37% higher than that of 5-amino-7-azaindole (PSA 54.70 Ų), altering hydrogen-bonding capacity and predicted permeability of derived final compounds [1]; and (iii) the combined 5-NH₂/2-CH₂OH substitution pattern has been specifically exploited in patent literature (US 9,493,455 B2) for the synthesis of multi-kinase inhibitors targeting Abl, Src, and related oncogenic kinases, where the 2-position substitution directly influences kinase selectivity profiles [2]. These differences are not cosmetic—they are functionally encoded in the structure and propagate through every subsequent synthetic step.

Quantitative Differentiation Evidence for 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-methanol Against Closest Structural Analogs


Polar Surface Area (PSA) and LogP Differentiation Versus 5-Amino-7-azaindole: Impact on Downstream Compound Permeability

The target compound exhibits a calculated topological polar surface area (PSA) of 74.93 Ų and a LogP of 1.22, compared to 5-amino-7-azaindole (CAS 100960-07-4), which has a PSA of 54.70 Ų and LogP of 1.73 [1]. The 37% increase in PSA reflects the additional hydroxymethyl oxygen contributing to hydrogen-bonding capacity, while the lower LogP (Δ = −0.51) indicates reduced lipophilicity. These differences are relevant for medicinal chemistry campaigns where the 2-hydroxymethyl precursor directly transfers its physicochemical signature into final compounds, influencing predicted oral bioavailability and CNS penetration profiles according to standard drug-likeness filters (e.g., Veber rules).

Physicochemical Properties Drug-Likeness Permeability Prediction

Orthogonal Synthetic Handle: Hydroxymethyl vs. Methyl Ester Reactivity in Multi-Kinase Inhibitor Construction

The 2-hydroxymethyl group on the target compound provides alcohol reactivity (oxidation, etherification, esterification, mesylation/tosylation) that is chemically orthogonal to the methyl ester of 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid methyl ester (CAS 952182-18-2). The ester analog has been explicitly employed as the commercial starting material (from OriBase Pharma) in the multi-step synthesis of dual Abl/Src kinase inhibitors described in US 9,493,455 B2, where the ester is carried through reductive amination at the 5-NH₂ position while preserving the 2-carboxylate for late-stage diversification [1]. The 2-hydroxymethyl analog offers an alternative synthetic trajectory: the alcohol can be directly oxidized to the aldehyde for Horner-Wadsworth-Emmons or reductive amination chemistry, or protected as a silyl ether for orthogonal manipulation—routes not accessible from the ester without additional redox steps.

Synthetic Chemistry Kinase Inhibitors Functional Group Orthogonality

Commercial Purity Benchmarking: 98% (NLT) from ISO-Certified Supply vs. 95% from Alternative Vendors

The compound is commercially available at NLT 98% purity from MolCore (product MC509762) under an ISO-certified quality system suitable for global pharmaceutical R&D and quality control applications , compared to 95% purity offerings from alternative vendors such as Leyan (product 1074911) . The 3-percentage-point purity differential, while seemingly modest, can correspond to a 60% reduction in total impurity burden (from 5% to ≤2% total impurities), which is material when the compound serves as a key intermediate in multi-step synthesis where impurities propagate and amplify through subsequent transformations.

Quality Assurance Procurement ISO Certification

Kinase Profiling: 7-Azaindole 2-Position Substitution Directs Kinase Selectivity – Class-Level Evidence from ALK, PIM, and Cdc7 Programs

Extensive SAR studies across multiple kinase programs have established that the C-2 substituent of the 7-azaindole scaffold is a critical determinant of kinase selectivity. In the 7-azaindole series targeting ALK, the C-2 position leads toward the solvent-exposed region and modifications at this site modulate selectivity against off-target kinases [1]. In PIM kinase programs, 6-substituted 7-azaindoles with specific 2-position groups achieved potent and selective inhibition, with the 2-substituent influencing the unique ATP-binding pocket conformation created by the proline residue in the PIM kinase hinge region [2]. In Cdc7 inhibitor optimization, azaindole derivatives achieved enzymatic IC₅₀ values as low as 1.1 nM with cellular pMCM2 IC₅₀ of 32 nM, demonstrating that appropriate 2-position functionalization is compatible with sub-nanomolar potency [3]. The 2-hydroxymethyl group on the target compound provides a compact, polar substituent that can either be retained in the final inhibitor or serve as a synthetic precursor to diverse 2-position modifications—a flexibility not offered by 2-unsubstituted (5-amino-7-azaindole) or 2-halogen analogs.

Kinase Selectivity Structure-Activity Relationship 7-Azaindole Scaffold

Optimal Procurement and Application Scenarios for 5-Amino-1H-pyrrolo[2,3-b]pyridine-2-methanol in Kinase-Focused Drug Discovery


Synthesis of Dual Abl/Src Kinase Inhibitors via 5-NH₂ Reductive Amination with Retention of the 2-Hydroxymethyl Handle

Based on the synthetic methodology disclosed in US 9,493,455 B2, where the 2-carboxylic acid methyl ester analog is used as the starting material for multi-kinase inhibitor construction via reductive amination at the 5-amino position, this compound serves as a direct alcohol analog for programs targeting Abl, Src, and related oncogenic kinases [1]. The 2-hydroxymethyl group can be retained in the final inhibitor to improve aqueous solubility (lower LogP vs. the ester series) or can be oxidized in a single step to the aldehyde for further diversification—a one-step transformation vs. the two-step reduction-oxidation sequence required from the methyl ester analog.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring 7-Azaindole Cores with Diverse 2-Position Vectors

7-Azaindoles are validated fragment scaffolds in FBDD programs targeting kinases [2]. The 2-hydroxymethyl group provides a native alcohol handle for direct conjugation to diverse fragment libraries via etherification, carbamate formation, or Mitsunobu chemistry, without the need for protecting group manipulation. The quantified PSA (74.93 Ų) and LogP (1.22) are within favorable fragment-like property space (MW < 200, LogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3), making this compound an ideal core fragment for SPR-based or crystallographic fragment screening campaigns.

Antiviral Kinase Inhibitor Programs Targeting AAK1 or Influenza PB2

Hydroxymethyl-substituted 7-azaindoles have demonstrated direct antiviral applications. The crystallographic complex of a 2-hydroxymethyl-7-azaindole inhibitor bound to influenza PB2 (PDB 5BUH) confirms that the 2-hydroxymethyl group engages in productive hydrogen-bonding interactions within the binding pocket [3]. Concurrently, 3,5-disubstituted pyrrolo[2,3-b]pyridines have been optimized as AAK1 inhibitors with low nanomolar IC₅₀ values and demonstrated antiviral activity against dengue virus (EC₅₀ = 0.24 μM) and Venezuelan equine encephalitis virus (EC₅₀ = 0.30 μM) [4]. The target compound, bearing both the 5-amino and 2-hydroxymethyl groups, positions itself as a strategic intermediate for both influenza and flavivirus antiviral programs.

Regulated Pharmaceutical R&D Requiring ISO-Certified High-Purity Building Blocks

For procurement in GLP/GMP-adjacent medicinal chemistry and process research, the NLT 98% ISO-certified grade from MolCore provides verified quality assurance documentation suitable for regulatory filings, in contrast to 95% non-ISO grades from alternative vendors. The 60% reduction in total impurity burden (≤2% vs. 5%) reduces the risk of impurity carry-through in multi-step synthesis, a critical consideration when the final API must meet ICH Q3A guidelines for impurity identification and qualification.

Quote Request

Request a Quote for 1H-Pyrrolo[2,3-b]pyridine-2-methanol, 5-amino-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.